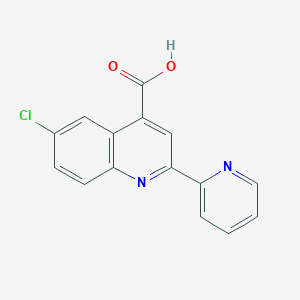

6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-pyridin-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O2/c16-9-4-5-12-10(7-9)11(15(19)20)8-14(18-12)13-3-1-2-6-17-13/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDNUGLTULFDQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397520 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667412-62-6 | |

| Record name | 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among its many derivatives, the quinoline-4-carboxylic acid moiety is of paramount importance in medicinal chemistry and drug development.[3][4] Compounds bearing this functional group have demonstrated a wide spectrum of pharmacological properties, including antitumor, antiviral, antibacterial, and anti-inflammatory activities.[3][5][6][7] The targeted molecule, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, combines the established quinoline-4-carboxylic acid core with a pyridinyl substituent, a common feature in pharmacologically active agents, and a chloro group, which can modulate the electronic and lipophilic properties of the molecule.

This guide provides a comprehensive overview of a robust and efficient method for the synthesis of this target compound, focusing on the well-established Pfitzinger reaction. The discussion is tailored for researchers and scientists, emphasizing the mechanistic rationale behind the synthetic strategy and providing a detailed, field-proven experimental protocol.

Retrosynthetic Analysis: A Pfitzinger Approach

The most direct and convergent strategy for constructing the this compound scaffold is the Pfitzinger quinoline synthesis.[8][9] This reaction facilitates the formation of substituted quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group, under basic conditions.[3][4]

The retrosynthetic breakdown of the target molecule logically points to two key starting materials: 6-Chloroisatin , which provides the chlorinated benzene ring and the eventual carboxylic acid, and 2-Acetylpyridine , which installs the pyridin-2-yl group at the C2 position of the quinoline core.

Caption: Key mechanistic stages of the Pfitzinger reaction.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Materials and Equipment

-

6-Chloroisatin (1.0 eq)

-

2-Acetylpyridine (1.1 eq)

-

Potassium Hydroxide (KOH) (4.0 eq)

-

Ethanol (95%)

-

Deionized Water

-

Diethyl Ether

-

Glacial Acetic Acid or 2M Hydrochloric Acid (HCl)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source (heating mantle)

-

Standard glassware for work-up and filtration (Büchner funnel, separatory funnel, etc.)

-

Rotary evaporator

Step-by-Step Procedure

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium hydroxide (4.0 eq) in a 1:1 mixture of ethanol and water. Stir until the base is fully dissolved.

-

Addition of Reactants : To the basic solution, add 6-chloroisatin (1.0 eq) and 2-acetylpyridine (1.1 eq).

-

Reflux : Heat the reaction mixture to reflux (typically around 80-90°C) with vigorous stirring. Maintain reflux for 12 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). [5][6]4. Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator. [3]5. Aqueous Work-up : Add deionized water to the residue to dissolve the potassium salt of the product. Transfer the aqueous solution to a separatory funnel.

-

Extraction of Impurities : Wash the aqueous layer with diethyl ether (2-3 times) to remove any unreacted 2-acetylpyridine and other neutral organic impurities. Discard the organic layers. [3]7. Precipitation of Product : Cool the aqueous layer in an ice bath. While stirring, slowly add glacial acetic acid or 2M HCl to acidify the solution until the pH reaches approximately 4-5. The target carboxylic acid will precipitate as a solid. [3][5]8. Isolation and Drying : Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven to afford the final this compound.

Caption: General workflow for the synthesis and purification process.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline and pyridine regions, a downfield singlet for the C3-H of the quinoline, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the quaternary and protonated carbons of the heterocyclic rings, and a characteristic downfield signal for the carboxylic acid carbonyl carbon. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product (C₁₅H₉ClN₂O₂ = 284.70 g/mol ). [10] |

| FTIR | Characteristic absorption bands for O-H stretching (broad, ~3000 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and C=N/C=C stretching in the aromatic region. [6] |

| Melting Point | A sharp melting point, indicating the purity of the compound. |

Conclusion

The Pfitzinger reaction provides a reliable, high-yielding, and straightforward pathway for the synthesis of this compound from commercially available starting materials. The reaction's mechanism is well-understood, allowing for rational optimization, and the experimental protocol involves standard laboratory techniques for reaction, work-up, and purification. This method stands as a cornerstone for accessing this and other structurally related quinoline-4-carboxylic acids, which are of significant interest to the drug discovery and development community. Recent advancements, such as the use of microwave irradiation, may offer further improvements by reducing reaction times and potentially increasing yields. [11]

References

- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link: https://en.wikipedia.org/wiki/Pfitzinger_reaction]

- BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem Technical Notes. [Link: https://www.benchchem.

- Wikipedia contributors. (2023). Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]

- Synfacts. (2018). An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. Thieme Synfacts, 14(04), 0368. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0037-1609312]

- BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem Technical Notes. [Link: https://www.benchchem.

- Name Reactions in Organic Synthesis. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press. [Link: https://doi.org/10.1017/UPO9788175968295.166]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series Journals. [Link: https://www.iipseries.org/journals/ijcpr/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/]

- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link: https://www.researchgate.net/publication/261144885_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]

- Slideshare. (n.d.). Doebner-Miller reaction and applications. [Link: https://www.slideshare.

- Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. [Link: https://pubs.acs.org/doi/10.1021/jo051783t]

- Journal of Chemical and Pharmaceutical Research. (2011). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. JOCPR, 3(4), 480-485. [Link: https://www.jocpr.

- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link: https://www.revues.imist.ma/index.php/JMCH/article/view/34685]

- Wikipedia contributors. (2023). 2-Acetylpyridine. Wikipedia, The Free Encyclopedia. [Link: https://en.wikipedia.org/wiki/2-Acetylpyridine]

- ChemicalBook. (n.d.). 6-CHLORO-7-METHYL ISATIN synthesis. [Link: https://www.chemicalbook.com/synthesis/934405-94-4.htm]

- Leban, R., et al. (2011). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 54(17), 5971–5986. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3168625/]

- Rahayu, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 9. [Link: https://scholarhub.ui.ac.id/science/vol27/iss2/9]

- Google Patents. (2019). CN109503469A - A kind of preparation method of 2- acetylpyridine. [Link: https://patents.google.

- Google Patents. (2013). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. [Link: https://patents.google.

- Google Patents. (2019). CN109503469B - Preparation method of 2-acetylpyridine. [Link: https://patents.google.

- WIPO Patentscope. (2017). WO/2017/195894 - METHOD FOR PRODUCING 2-ACETYLPYRIDINE COMPOUND. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2017195894]

- CDH Fine Chemical. (n.d.). 2-Acetyl Pyridine for Synthesis (Methyl 2-Pyidyl Ketone). [Link: https://www.cdhfinechemical.com/product/2-acetyl-pyridine-for-synthesis-methyl-2-pyidyl-ketone-1122-62-9/002300]

- Chem-Impex. (n.d.). 6-Chloroisatin. [Link: https://www.chem-impex.

- Matrix Scientific. (n.d.). 6-Chloroisatin. [Link: https://www.matrixscientific.

- Islam, M. R., et al. (2008). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Bangladesh Journal of Pharmacology, 3(1), 1-6. [Link: https://www.banglajol.info/index.php/bjp/article/view/18]

- ResearchGate. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link: https://www.researchgate.

- Bouissane, L., et al. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Molbank, 2006(4), M486. [Link: https://www.mdpi.com/1422-8599/2006/4/M486]

- Google Patents. (2010). CN101786980B - Synthesis method of isatin derivatives. [Link: https://patents.google.

- ChemicalBook. (n.d.). 6-CHLORO-2-(4-METHOXYPHENYL)QUINOLINE-4-CARBOXYLIC ACID synthesis. [Link: https://www.chemicalbook.com/synthesis/439281-22-6.htm]

- Organic Syntheses. (2016). One-Pot, Two-Step, Palladium-Catalyzed Synthesis of α-Carbolines from 2,3-Dichloropyridine and Anilines. Org. Synth. 2016, 93, 272-286. [Link: http://www.orgsyn.org/demo.aspx?prep=v93p0272]

- Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Org. Synth. 2024, 101, 1-17. [Link: http://www.orgsyn.org/demo.aspx?prep=v101p0001]

- Matrix Scientific. (n.d.). This compound. [Link: https://www.matrixscientific.com/6-chloro-2-pyridin-2-ylquinoline-4-carboxylic-acid-667412-62-6.html]

- Yoshikawa, N., et al. (2020). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Molecules, 25(19), 4552. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7582529/]

- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link: https://www.researchgate.

- Organic Syntheses. (1946). Cinchoninic acid, 2-hydroxy-. Org. Synth. 1946, 26, 19. [Link: http://www.orgsyn.org/demo.aspx?prep=CV3P0475]

- Organic Syntheses. (2009). 4-(Methylthio)-2-phenylquinazoline and 4-(4-Methoxyphenyl)-2-phenylquinoline. Org. Synth. 2009, 86, 348-359. [Link: http://www.orgsyn.org/demo.aspx?prep=v86p0348]

- Organic Syntheses. (1966). 3-hydroxyquinoline. Org. Synth. 1966, 46, 51. [Link: http://www.orgsyn.org/demo.aspx?prep=CV5P0647]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 9. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

An In-Depth Technical Guide to 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its rigid, bicyclic aromatic structure provides an excellent platform for molecular recognition by biological targets. When functionalized, as in the case of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, the molecule gains specific physicochemical properties that can be leveraged for targeted drug design. This compound incorporates three key pharmacophoric elements: the quinoline core, a halogen substituent known to modulate metabolic stability and binding affinity, and a pyridine ring, a common feature in enzyme inhibitors.[3][4][5]

This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a robust and rationalized synthesis protocol, and an exploration of its potential applications in modern drug discovery.

Physicochemical and Structural Properties

A summary of the core physicochemical properties of this compound is presented below. These data are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source |

| CAS Number | 667412-62-6 | [6] |

| Molecular Formula | C₁₅H₉ClN₂O₂ | [6][7] |

| Molecular Weight | 284.70 g/mol | [6][7] |

| MDL Number | MFCD03421960 | [6] |

| Density (Predicted) | 1.425 g/cm³ | [7] |

| Boiling Point (Predicted) | 496.2 °C at 760 mmHg | [7] |

| Flash Point (Predicted) | 253.9 °C | [7] |

| Hazard Identification | Irritant | [6] |

Synthesis and Mechanistic Rationale

The construction of the quinoline-4-carboxylic acid scaffold is classically achieved through cyclocondensation reactions. The Doebner reaction, a variation of the Doebner-von Miller synthesis, provides a reliable and efficient pathway using readily available starting materials.

Overview of Synthetic Strategy

The proposed synthesis involves a one-pot reaction of a substituted aniline (4-chloroaniline), an aldehyde (pyridine-2-carbaldehyde), and pyruvic acid. The causality of this choice is rooted in its efficiency:

-

4-Chloroaniline serves as the backbone, incorporating the critical 6-chloro substituent into the final quinoline ring.

-

Pyridine-2-carbaldehyde provides the C2-substituent, installing the pyridinyl moiety.

-

Pyruvic Acid acts as the three-carbon α,β-unsaturated carbonyl equivalent after initial condensation, which is essential for the cyclization and formation of the new heterocyclic ring, ultimately yielding the 4-carboxylic acid group.

The reaction is typically performed under reflux in a protic solvent like ethanol, which facilitates all steps of the cascade reaction, from imine formation to the final cyclization and aromatization.

Proposed Synthesis Workflow Diagram

Caption: Workflow for the Doebner synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the identity and purity of the final product.

Materials:

-

4-Chloroaniline (1.0 eq)

-

Pyridine-2-carbaldehyde (1.0 eq)

-

Pyruvic Acid (1.1 eq)

-

Absolute Ethanol

-

Hydrochloric Acid (1M)

-

Sodium Bicarbonate (saturated solution)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloroaniline (1.0 eq) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add pyridine-2-carbaldehyde (1.0 eq) followed by a slow, dropwise addition of pyruvic acid (1.1 eq). The sequential addition is crucial to control the initial exothermic condensation reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 6-8 hours. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration/aromatization steps. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Crude Product: After completion, cool the mixture to room temperature and then in an ice bath. The crude product often precipitates. Collect the solid by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.

-

Purification (Acid-Base Extraction): Suspend the crude solid in deionized water and acidify with 1M HCl to pH ~2. This protonates basic impurities, which remain in the aqueous phase. Filter the solid. Subsequently, suspend the solid in water and add saturated sodium bicarbonate solution until pH ~8. The carboxylic acid will deprotonate to its soluble carboxylate salt. Filter to remove any non-acidic impurities.

-

Precipitation and Final Collection: Re-acidify the filtrate with 1M HCl to pH ~4-5. The pure product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove residual salts, and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To elucidate the chemical structure and confirm the arrangement of protons and carbons.

-

Mass Spectrometry (MS): To verify the molecular weight (284.70 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[8]

-

FT-IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Chemical Reactivity and Drug Discovery Potential

Core Scaffold Analysis and Reactivity

The molecule's reactivity is governed by its distinct functional domains:

-

Carboxylic Acid: This group is the primary site for derivatization. It can be readily converted to esters, amides, or other bioisosteres to modulate solubility, cell permeability, and target binding. The acidity of this proton also allows for salt formation, which is critical for formulation.

-

Pyridine and Quinoline Nitrogens: These basic nitrogen atoms can participate in hydrogen bonding, a key interaction in ligand-receptor binding. They can also be protonated or coordinated to metal ions, influencing the molecule's overall charge state and conformation.

-

Chloro Substituent: The electron-withdrawing nature of the chlorine at the 6-position influences the electron density of the quinoline ring system, affecting its reactivity and metabolic profile. This position is often targeted for substitution to tune electronic properties and explore structure-activity relationships (SAR).[3]

Applications in Medicinal Chemistry

The convergence of the quinoline-4-carboxylic acid scaffold with a pyridinyl substituent makes this molecule a high-interest candidate for drug discovery programs.[2] Related structures have demonstrated significant potential across multiple therapeutic areas.

-

Enzyme Inhibition: The pyridine and quinoline rings are prevalent in kinase inhibitors, where they often occupy the ATP-binding pocket. The carboxylic acid can form critical salt bridges or hydrogen bonds with active site residues. Pyridine carboxylic acid isomers are foundational to a wide range of enzyme inhibitors.[4][5]

-

Antiviral and Antibacterial Agents: The quinoline core is famous for its role in antimalarial drugs like chloroquine and antibacterial agents (fluoroquinolones).[9] The 4-carboxylic acid moiety is a feature of many HIV-1 integrase inhibitors.[10] This scaffold could serve as a starting point for developing novel agents against resistant pathogens.

-

Anticancer Potential: Chloro-substituted quinolines have been identified as potent anticancer agents in various screens.[3][11] The planar aromatic system can intercalate with DNA or bind to enzyme active sites relevant to cancer cell proliferation.

Safety and Handling

This compound is classified as an irritant.[6] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[7] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a synthetically accessible and highly functionalized heterocyclic compound. Its strategic combination of a proven quinoline scaffold, a reactivity-modulating chloro-substituent, and a versatile pyridinyl group makes it a valuable building block for medicinal chemistry. The rational synthesis protocol outlined herein provides a clear path to obtaining high-purity material for further investigation. Its structural motifs suggest significant potential for the development of novel enzyme inhibitors and other therapeutic agents, warranting its consideration in future drug discovery and development pipelines.

References

-

MDPI. Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

-

ResearchGate. (PDF) Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

PubChem - NIH. 6-Chloropicolinic acid. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

PubChem. 2-Chloroquinoline-4-carboxylic acid. [Link]

-

PubMed Central (PMC) - NIH. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

ThaiScience. Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives. [Link]

-

MDPI. Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. [Link]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link]

-

NIH. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. thaiscience.info [thaiscience.info]

A Predictive Biological Activity Profile of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid: A Technical Guide for Researchers

Executive Summary: While direct experimental data on the biological activity of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid is not currently available in public literature, its structural features strongly suggest a high potential for significant pharmacological effects. As a member of the 2-arylquinoline-4-carboxylic acid class, this compound is predicted to exhibit a range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. This guide synthesizes the known biological activities and mechanisms of action of structurally related analogs to construct a predictive profile for the title compound, providing a valuable resource for researchers and drug development professionals interested in exploring its therapeutic potential. The insights and detailed experimental protocols provided herein are intended to guide future investigations into this promising molecule.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities.[1] In particular, the quinoline-4-carboxylic acid moiety has been identified as a critical pharmacophore in medicinal chemistry, leading to the development of drugs with diverse therapeutic applications.[1] The presence of the carboxylic acid group at the 4-position is often crucial for biological activity, and modifications at the 2-position with various aryl or heteroaryl rings have yielded compounds with potent and selective pharmacological profiles.[2][3]

This compound combines several key structural features that make it a compelling candidate for biological investigation:

-

The Quinoline-4-Carboxylic Acid Core: This fundamental unit is associated with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5]

-

The 2-Pyridyl Substituent: The introduction of a nitrogen-containing heteroaromatic ring at the 2-position can significantly influence the compound's physicochemical properties, such as solubility and hydrogen bonding capacity, potentially enhancing its interaction with biological targets.

-

The 6-Chloro Substituent: Halogenation, particularly chlorination, at the 6-position of the quinoline ring has been shown in many analogs to modulate biological activity, often leading to increased potency.

This guide will provide a comprehensive overview of the predicted biological activities of this compound based on the established pharmacology of its structural analogs.

Synthetic Pathways to 2-Arylquinoline-4-Carboxylic Acids

The synthesis of 2-arylquinoline-4-carboxylic acids is well-established, with two primary named reactions being the Doebner and Pfitzinger reactions.

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (in this case, pyridine-2-carbaldehyde), and pyruvic acid. This method is versatile and allows for the introduction of a wide variety of substituents on both the quinoline ring and the 2-aryl group.[2] Microwave-assisted Doebner reactions have been reported to provide rapid access to these compounds in good yields.[6]

Pfitzinger Reaction: This reaction involves the condensation of an isatin with a carbonyl compound containing an α-methylene group, followed by cyclization and aromatization. This method is particularly useful for synthesizing quinoline-4-carboxylic acids with specific substitution patterns.[3]

A generalized synthetic workflow for the Doebner reaction is presented below:

Caption: Generalized workflow for the synthesis of 2-arylquinoline-4-carboxylic acids via the Doebner reaction.

Predicted Biological Activity and Mechanism of Action

Based on the extensive literature on 2-arylquinoline-4-carboxylic acid derivatives, this compound is predicted to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Numerous 2-arylquinoline-4-carboxylic acid derivatives have demonstrated significant in vitro and in vivo anticancer activity against a variety of cancer cell lines.[7] The proposed mechanisms of action are diverse and appear to be dependent on the specific substitution patterns of the molecule.

Potential Mechanisms of Action:

-

Inhibition of Sirtuin 3 (SIRT3): A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3, a mitochondrial deacetylase implicated in cancer metabolism and cell survival.[8][9] Inhibition of SIRT3 by these compounds led to G0/G1 phase cell cycle arrest and differentiation in leukemic cell lines.[8]

-

Inhibition of Histone Deacetylases (HDACs): 2-Phenylquinoline-4-carboxylic acid derivatives have been developed as selective HDAC3 inhibitors.[10] These compounds induced G2/M cell cycle arrest and apoptosis in cancer cells.[10]

-

Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell cycle, preventing cancer cell proliferation.[7]

Caption: Predicted anticancer mechanisms of action for this compound.

Table 1: Anticancer Activity of Representative 2-Arylquinoline-4-Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivative (P6) | MOLM-13 (Leukemia) | 7.2 (SIRT3 inhibition) | [8] |

| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | 24.45 (HDAC3 inhibition) | [10] |

| 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [7] |

| 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [7] |

Antimicrobial Activity

The quinoline scaffold is the backbone of several clinically important antibacterial agents (e.g., fluoroquinolones). 2-Arylquinoline-4-carboxylic acids have also been extensively investigated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[2][11][12]

Potential Mechanism of Action:

The primary mechanism of action for many quinolone-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. While not definitively proven for all 2-arylquinoline-4-carboxylic acids, it is a highly probable mechanism.

Table 2: Antibacterial Activity of Representative 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 5a4 | Staphylococcus aureus | 64 | [2][12] |

| Compound 5a7 | Escherichia coli | 128 | [2][12] |

| Compound 4 | Generic Bacteria | - (Inhibition zone of 13.7 mm) | [13] |

| Compound 9 | Generic Bacteria | - (Inhibition zone of 16.0 mm) | [13] |

| Compound 10 | Generic Bacteria | - (Inhibition zone of 20.7 mm) | [13] |

Anti-inflammatory Activity

Quinoline-4-carboxylic acid derivatives have been reported to possess significant anti-inflammatory properties.[5][14] This activity is often attributed to their ability to modulate key inflammatory pathways.

Potential Mechanism of Action:

A likely mechanism for the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. Some quinoline derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Caption: Predicted anti-inflammatory mechanism via inhibition of the NF-κB signaling pathway.

Table 3: Anti-inflammatory Activity of Representative Quinoline Carboxylic Acid Derivatives

| Compound | Assay | IC50 | Reference |

| Quinoline-4-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [5] |

| Quinoline-3-carboxylic acid | LPS-induced inflammation in RAW264.7 cells | Appreciable anti-inflammatory affinity | [5] |

| CL 306 ,293 (a substituted quinoline carboxylic acid) | Adjuvant arthritis in rats | 1.5-3.0 mg/kg (oral) | [14] |

Structure-Activity Relationships (SAR)

The biological activity of 2-arylquinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on both the quinoline ring and the 2-aryl moiety.

-

Carboxylic Acid at C-4: The carboxylic acid group at the 4-position is generally considered essential for many of the observed biological activities. Its ability to form hydrogen bonds and act as a metal chelator is thought to be crucial for target interaction.

-

Substituents on the Quinoline Ring:

-

Halogens (e.g., Chloro at C-6): The presence of a chloro group at the 6-position, as in the title compound, is often associated with enhanced biological activity. This is likely due to its electron-withdrawing nature and its ability to increase lipophilicity, which can improve cell membrane permeability.

-

-

The 2-Aryl Group:

-

Heteroaromatic Rings (e.g., Pyridyl): The introduction of a pyridyl ring at the 2-position introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets. The position of the nitrogen within the pyridyl ring (e.g., 2-pyridyl vs. 3-pyridyl or 4-pyridyl) can also significantly impact activity.

-

Experimental Protocols

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity: MTT Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.

Protocol:

-

Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight.

-

Compound Preparation: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

Objective: To evaluate the ability of the compound to inhibit the production of nitric oxide in LPS-stimulated macrophages.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production. Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Caption: Experimental workflow for the in vitro nitric oxide production assay.

Conclusion and Future Directions

This compound is a molecule of significant interest due to its membership in the pharmacologically rich class of 2-arylquinoline-4-carboxylic acids. While direct experimental evidence of its biological activity is lacking, a predictive analysis based on structurally related compounds suggests a high probability of potent anticancer, antimicrobial, and anti-inflammatory properties. The presence of the 6-chloro and 2-pyridyl substituents is anticipated to positively modulate these activities.

Future research should focus on the synthesis of this compound and its empirical evaluation using the experimental protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines, bacterial strains, and in inflammatory models is warranted. Subsequent studies should aim to elucidate the precise mechanisms of action and identify its specific molecular targets. The findings from these investigations will be crucial in determining the therapeutic potential of this promising compound and guiding its further development as a novel drug candidate.

References

- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (URL not available)

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. 2016 Mar 10;21(3):340. [Link]

-

Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer Properties. International Journal of Chemical and Physical Sciences. [Link]

-

Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. 2020 Feb 11;5(7):3394-3404. [Link]

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022 Mar 30;10:880067. [Link]

- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.

- Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (URL not available)

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. [Link]

- Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

-

Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PubMed. [Link]

-

Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2020 Jul 29;25(15):3441. [Link]

-

Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Journal of Rheumatology. [Link]

-

Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcps.org [ijcps.org]

- 4. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives [mdpi.com]

- 5. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 10. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Mechanism of Action of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the novel small molecule, 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid. Synthesizing data from extensive research on the quinoline-4-carboxylic acid scaffold, this document elucidates the compound's primary mode of action as a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH). We will explore the critical role of DHODH in de novo pyrimidine biosynthesis, the molecular interactions underpinning the inhibitory activity of this compound class, and the downstream cellular consequences that establish its therapeutic potential in oncology and inflammatory diseases. This guide further details robust experimental protocols for the evaluation of this and similar compounds, providing a framework for continued research and development.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Pharmacophore

The quinoline ring system is a foundational motif in medicinal chemistry, present in a multitude of natural products and synthetic drugs with a broad spectrum of biological activities.[1] The quinoline-4-carboxylic acid scaffold, in particular, has emerged as a "privileged" structure, amenable to diverse chemical modifications that yield compounds with activities ranging from anticancer and antimalarial to anti-inflammatory and antiviral.[2] Our focus here is on a specific derivative, this compound, a molecule rationally designed to exploit a key metabolic vulnerability in rapidly proliferating cells.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary and most well-supported mechanism of action for this compound and its close analogs is the potent and specific inhibition of Dihydroorotate Dehydrogenase (DHODH).

The Critical Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[2] This pathway is indispensable for the production of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP) required for DNA and RNA synthesis.[3] While most quiescent cells can utilize salvage pathways to recycle pyrimidines, rapidly dividing cells, such as cancer cells and activated lymphocytes, exhibit a heightened dependence on the de novo pathway to meet their substantial demand for nucleic acid precursors.[4] This metabolic distinction provides a therapeutic window, making DHODH an attractive target for selective inhibition in diseases characterized by uncontrolled cell proliferation.[5]

Molecular Interactions and Structure-Activity Relationship (SAR)

Studies on analogous quinoline-4-carboxylic acids have provided significant insights into the molecular interactions within the DHODH active site.[6][7] The binding of these inhibitors is characterized by key pharmacophoric features:

-

The Carboxylic Acid Moiety: The 4-carboxylic acid group is crucial for activity, forming a salt bridge with a conserved arginine residue (Arg136) in the DHODH active site.[6] This electrostatic interaction anchors the inhibitor within the binding pocket.

-

The Quinoline Scaffold: The planar quinoline ring system engages in hydrophobic interactions with nonpolar residues lining the binding channel, including leucine, methionine, and phenylalanine.[6]

-

The 2-Pyridinyl Group: The presence of an aromatic substituent at the 2-position, such as the pyridinyl group, is essential for potent inhibition. This group occupies a hydrophobic pocket, and the nitrogen atom of the pyridine ring can participate in additional interactions, potentially through water-mediated hydrogen bonds with residues like Thr63.[6]

-

The 6-Chloro Substituent: Halogenation at the 6-position of the quinoline ring generally enhances the lipophilicity of the compound, which can contribute to improved binding affinity and cellular permeability.

The combination of these features in this compound results in a high-affinity ligand for the DHODH enzyme.

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by this compound initiates a cascade of cellular events, culminating in the suppression of cell proliferation.

-

Pyrimidine Depletion: The most immediate consequence is the depletion of the intracellular pyrimidine pool, leading to a shortage of the building blocks for DNA and RNA synthesis.[6]

-

Cell Cycle Arrest: Cells are subsequently arrested in the S-phase of the cell cycle, as DNA replication cannot proceed without an adequate supply of pyrimidine nucleotides.[6]

-

Induction of Apoptosis: Prolonged pyrimidine starvation can trigger programmed cell death (apoptosis) in cancer cells.[4]

-

Modulation of the Tumor Microenvironment: Recent studies have shown that DHODH inhibition can also impact the tumor microenvironment by enhancing cancer cell antigen presentation and promoting the infiltration of natural killer (NK) cells, thereby potentiating anti-tumor immunity.[8][9]

Quantitative Analysis of DHODH Inhibitory Activity

While specific IC50 values for this compound are not publicly available, data from closely related analogs from the same chemical class demonstrate potent inhibition of DHODH.

| Compound ID (Reference) | 2-Substituent | DHODH IC₅₀ (nM) |

| Analog 41 [6] | Substituted Pyridine | 9.71 ± 1.4 |

| Analog 43 [6] | Substituted Pyridine | 26.2 ± 1.8 |

| Brequinar [7] | 2'-Fluoro-1,1'-biphenyl-4-yl | ~250 |

Table 1: In Vitro Inhibitory Activity of Representative Quinoline-4-Carboxylic Acid Analogs against Human DHODH.

Experimental Protocols for Mechanistic Validation

To rigorously assess the mechanism of action of this compound, a series of biochemical and cell-based assays are recommended.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (Spectrophotometric)

This assay quantifies the direct inhibitory effect of the compound on recombinant human DHODH enzyme activity.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100).

-

Dilute recombinant human DHODH in the assay buffer to the desired working concentration.

-

Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and 2,6-dichloroindophenol (DCIP).

-

-

Assay Procedure:

-

In a 96-well microplate, add 2 µL of the inhibitor dilutions or DMSO (vehicle control).

-

Add 178 µL of the diluted DHODH enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the decrease in absorbance at 600 nm at regular intervals for 10-15 minutes using a microplate spectrophotometer.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value.[10][11]

-

Protocol 2: Cell-Based Proliferation Assay with Uridine Rescue

This assay confirms that the compound's antiproliferative effect is due to the inhibition of de novo pyrimidine synthesis.

Methodology:

-

Cell Culture:

-

Seed a cancer cell line known to be sensitive to DHODH inhibition (e.g., HCT-116) in 96-well plates and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with serial dilutions of this compound.

-

For the rescue arm of the experiment, co-treat a parallel set of wells with the inhibitor and a high concentration of uridine (e.g., 100 µM).

-

-

Incubation:

-

Incubate the plates for 72 hours.

-

-

Viability Assessment:

-

Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

-

-

Data Analysis:

-

Calculate the EC50 value for the inhibitor in the presence and absence of uridine. A significant rightward shift in the EC50 curve in the presence of uridine confirms that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.[12]

-

Conclusion and Future Directions

The available evidence strongly supports that this compound functions as a potent inhibitor of Dihydroorotate Dehydrogenase. This mechanism of action, which leads to pyrimidine depletion and subsequent cell cycle arrest in rapidly proliferating cells, positions this compound as a promising candidate for further investigation in oncology and autoimmune disorders. Future research should focus on obtaining a co-crystal structure of the compound with DHODH to definitively elucidate its binding mode, as well as comprehensive in vivo studies to evaluate its pharmacokinetic properties and therapeutic efficacy.

References

- Petrovic, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. Bioorganic Chemistry, 105, 104373.

-

Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Available at: [Link]

- Schölermann, B., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.

-

Madak, J. T., et al. (2017). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

- Luo, M., et al. (2021). DHODH and cancer: promising prospects to be explored.

-

Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Available at: [Link]

- Tan, A. S., et al. (2019). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Cell Metabolism, 29(4), 943-957.

- Shi, Z. Z., et al. (2022). Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma.

- Ladds, M. J., et al. (2022).

- Petrovic, M. M., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: synthesis, cytotoxicity, lipophilicity and molecular docking studies. I.R.I.S.

- Li, Y., et al. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Journal for ImmunoTherapy of Cancer, 13(1).

- Ali, A., et al. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. Physical Chemistry Research, 10(4), 783-800.

- Luo, M., et al. (2021). DHODH and cancer: promising prospects to be explored. springermedizin.de.

- Bross, T., et al. (2021). Mitochondrial-Linked De Novo Pyrimidine Biosynthesis Dictates Human T-Cell Proliferation but Not Expression of Effector Molecules. Frontiers in Immunology, 12, 768817.

- Wang, Y., et al. (2020). Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma.

- Li, X., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. International Journal of Molecular Sciences, 25(3), 1599.

- Schölermann, B., et al. (2023). Similarity of DHODH inhibitors in the Cell Painting assay....

- Nakano, M., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2269-2277.

- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186.

- Hartman, E., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3565-3586.

- Umehara, T., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 1-11.

- Madak, J. T., et al. (2018).

- Chen, S. F., et al. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.

- Schölermann, B., et al. (2023). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem, 24(1), e202200486.

- Sykes, D. B. (2016). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 20(11), 1289-1298.

Sources

- 1. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

In silico modeling of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid

Whitepaper: An In-Depth Technical Guide

Topic: In Silico Modeling of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] this compound, a distinct member of this class, presents a compelling subject for computational analysis due to its structural features, which suggest potential interactions with a range of biological targets. This technical guide provides a comprehensive, step-by-step workflow for the in silico modeling of this molecule, designed for researchers and drug development professionals. Moving beyond a mere listing of protocols, this document elucidates the scientific rationale behind each methodological choice, grounding the entire process in principles of self-validation and scientific integrity. The workflow encompasses ligand preparation, target identification via inverse virtual screening, rigorous molecular docking, complex stability assessment through molecular dynamics simulations, and evaluation of pharmacokinetic properties via ADMET prediction. By integrating these computational strategies, researchers can efficiently generate robust, data-driven hypotheses regarding the molecule's mechanism of action, therapeutic potential, and drug-likeness, thereby accelerating the early stages of the drug discovery pipeline.[3][4][5]

Introduction: The Strategic Role of In Silico Modeling

The journey of a drug from concept to clinic is notoriously long and expensive, with high attrition rates.[3] Computer-Aided Drug Design (CADD) has emerged as an indispensable strategy to mitigate these challenges by providing deep molecular insights before significant investment in wet-lab synthesis and testing.[4][5] In silico techniques allow for the rapid screening of vast chemical spaces, the elucidation of ligand-receptor interactions at an atomic level, and the early prediction of potential liabilities.[2][6]

The subject of this guide, this compound, belongs to the quinoline carboxylic acid class, a chemical family recognized for a wide spectrum of biological activities, including antimicrobial, antimalarial, and antileishmanial properties.[2][7][8][9] The molecule's specific arrangement of a quinoline core, a pyridine substituent, and a carboxylic acid group creates a unique electronic and steric profile, making it a prime candidate for computational investigation to unlock its therapeutic potential. This guide provides a validated, end-to-end computational workflow to dissect its pharmacological profile.

Ligand Profile: this compound

A thorough understanding of the ligand's physicochemical properties is the foundation of any modeling study. These properties govern its behavior in biological systems and influence the choice of computational parameters.

| Property | Value | Source |

| CAS Number | 667412-62-6 | [10] |

| Molecular Formula | C₁₅H₉ClN₂O₂ | [10] |

| Molecular Weight | 284.70 g/mol | [10] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=NC=CC=C3)C(=O)O | PubChem |

| Hazard Classification | Irritant | [10] |

| XLogP3 | 3.6 | [11] |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

Note: Some properties are computed values from chemical databases and provide a baseline for ADMET analysis.

The Integrated In Silico Modeling Workflow

The power of computational drug design lies not in a single method, but in the synergistic application of multiple techniques. Each step in the workflow builds upon the last, creating a logical cascade of inquiry that refines hypotheses and increases the confidence in the final predictions. This integrated approach ensures that a potential drug candidate is evaluated for both efficacy (binding affinity and stability) and viability (pharmacokinetics).

Caption: The Integrated In Silico Workflow.

Step-by-Step Methodologies

This section details the protocols for each stage of the computational workflow. The causality behind experimental choices is emphasized to provide a framework for adapting these methods to other research questions.

Ligand Preparation

Causality: The starting conformation and charge distribution of the ligand are critical for accurate docking and simulation. An improperly prepared ligand can lead to steric clashes, incorrect electrostatic calculations, and unreliable binding energy estimates. This protocol ensures a standardized, low-energy, and chemically correct starting structure.

Protocol:

-

2D Structure Generation: Draw the molecule, this compound, using chemical drawing software like ChemDraw or MarvinSketch. Verify atom connectivity and stereochemistry.

-

Conversion to 3D: Convert the 2D sketch into a 3D structure. Save the output in a standard format like SDF or MOL2.

-

Protonation State Determination: At physiological pH (approx. 7.4), the carboxylic acid group will be deprotonated (-COO⁻). Use a tool like the H++ server or PlayMolecule's ProteinPrepare to assign the correct protonation states. This is crucial for accurate electrostatic interaction modeling.

-

Energy Minimization: Perform a geometry optimization using a quantum mechanical (e.g., DFT with B3LYP/6-31G*) or a molecular mechanics force field (e.g., MMFF94). This step resolves any strained bonds or angles from the 2D-to-3D conversion, yielding a stable, low-energy conformation. Software like Avogadro, Spartan, or Gaussian can be used.

-

Charge Calculation: Calculate partial atomic charges. For molecular mechanics simulations, Gasteiger or AM1-BCC charges are commonly used and can be calculated with tools like Antechamber (part of the AmberTools suite).

Target Identification & Preparation

Causality: Rather than assuming a biological target, an unbiased search can reveal novel mechanisms of action. Inverse virtual screening computationally "fishes" for potential protein targets from a large database, prioritizing those with the highest predicted affinity for the ligand. Once a primary target is identified, its crystal structure must be meticulously prepared to create a realistic environment for docking.

Protocol: Target Identification (Inverse Virtual Screening)

-

Select Server: Utilize web-based inverse docking servers like SwissTargetPrediction or PharmMapper.

-

Submit Ligand: Input the prepared 3D structure or SMILES string of the ligand.

-

Analyze Results: The server will return a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known ligands. Examine the top-ranked targets, paying close attention to proteins implicated in pathways relevant to known quinoline activities (e.g., bacterial, parasitic, or kinase pathways).[1][7][9]

-

Select Primary Target: Based on the screening results and literature review, select a high-priority target for the subsequent docking and simulation study. For this guide, we will use Leishmania major N-myristoyltransferase (LmNMT) as a hypothetical high-scoring target, given the known activity of quinolines against this parasite.[1][2]

Protocol: Receptor Preparation

-

Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank (PDB). For our example, we select PDB ID: 2WSA (LmNMT complexed with an inhibitor).[12]

-

Initial Cleaning (using UCSF Chimera):

-

Load the PDB file (2WSA).

-

Remove co-crystallized ligands, water molecules, and any non-essential ions or co-factors. The rationale is to create a clean binding site for docking our novel ligand.

-

Inspect the protein for missing residues or loops. If significant portions are missing, they may need to be reconstructed using homology modeling tools like MODELLER.[12]

-

-

Protonation and Optimization:

-

Add hydrogen atoms to the protein structure, as they are typically absent in PDB files.

-

Assign appropriate protonation states to ionizable residues (His, Asp, Glu, Lys) corresponding to a physiological pH of 7.4. The H++ server is an excellent tool for this purpose.[12]

-

Perform a brief energy minimization on the protein structure to relax any strain introduced during the preparation steps.

-

-

Binding Site Definition: Identify the amino acid residues that constitute the active binding pocket. This is typically defined as the region occupied by the co-crystallized ligand in the original PDB file. This defined volume will be used to guide the molecular docking algorithm.

Molecular Docking

Causality: Molecular docking predicts the preferred orientation (pose) of a ligand within a protein's binding site and estimates the strength of the interaction via a scoring function. This provides the first critical assessment of binding affinity and allows for a detailed analysis of the specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.

Protocol (using AutoDock Vina):

-

Prepare Input Files: Convert the prepared ligand and receptor files into the PDBQT format required by AutoDock Vina. This format includes atomic charges and atom type definitions. AutoDockTools (ADT) can be used for this conversion.

-

Define the Search Space (Grid Box): Center a 3D grid box around the previously defined binding site. The size of the box should be large enough to encompass the entire binding pocket and allow the ligand rotational and translational freedom.

-

Configure Docking Parameters: Create a configuration file specifying the paths to the ligand and receptor PDBQT files, the center and dimensions of the grid box, and the exhaustiveness parameter (a higher value increases computational time but improves the thoroughness of the conformational search).

-

Run Docking Simulation: Execute the AutoDock Vina program from the command line, referencing the configuration file.

-

Analyze Results:

-

Binding Affinity: Vina will output a binding affinity score in kcal/mol for the top poses. More negative values indicate stronger predicted binding.

-

Pose Visualization: Load the docked poses along with the receptor structure into a visualization tool like PyMOL or UCSF Chimera.

-

Interaction Analysis: Analyze the best-scoring pose to identify key interactions. Look for hydrogen bonds, pi-pi stacking, salt bridges, and hydrophobic interactions with key active site residues. These interactions provide a structural hypothesis for the ligand's activity.[12]

-

Table: Example Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

|---|---|---|---|

| 1 | -9.5 | TYR217, GLY412, PHE109 | H-Bond, π-Alkyl, π-π Stacked |

| 2 | -9.2 | LEU325, VAL291 | Hydrophobic |

| 3 | -8.9 | ASP111, TYR217 | Salt Bridge, H-Bond |

Molecular Dynamics (MD) Simulation

Causality: Molecular docking provides a static snapshot of the ligand-protein interaction. However, biological systems are dynamic. MD simulation assesses the stability of the docked complex over time (typically nanoseconds) in a simulated physiological environment (water, ions). This step validates the docking result; a stable complex in MD simulation lends much higher confidence to the predicted binding mode.

Protocol (using GROMACS):

-

System Preparation:

-

Use the best-scoring docked pose from the previous step as the starting structure.

-

Select an appropriate force field (e.g., AMBER, CHARMM) for the protein and ligand.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system by adding water molecules (e.g., TIP3P water model).

-

Neutralize the system's overall charge by adding counter-ions (e.g., Na⁺ or Cl⁻).

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes.

-

Equilibration:

-

NVT Equilibration: Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the protein and ligand to allow the solvent to equilibrate around them.

-

NPT Equilibration: Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density of the system.

-

-

Production Run: Run the simulation for a desired length of time (e.g., 100 ns) without any restraints. Save the coordinates (trajectory) at regular intervals.

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium and the complex is stable.

-

Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: Monitor the number and duration of hydrogen bonds between the ligand and protein throughout the simulation. Persistent hydrogen bonds confirm key interactions predicted by docking.

-

Sources

- 1. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Computational Methods Applied to Rational Drug Design [openmedicinalchemistryjournal.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility and Stability of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 6-Chloro-2-pyridin-2-ylquinoline-4-carboxylic acid, a heterocyclic compound of interest in pharmaceutical research and development. Recognizing the pivotal role that solubility and stability play in the journey from discovery to clinical application, this document synthesizes available data, theoretical predictions, and field-proven methodologies to offer a practical framework for its handling, formulation, and analysis. The guide delves into the compound's solubility profile in various media, the impact of pH, and its stability under forced degradation conditions. Detailed experimental protocols for solubility assessment, stability-indicating analytical methods, and data interpretation are provided to empower researchers in their drug development endeavors.

Introduction: The Significance of Physicochemical Profiling in Drug Development